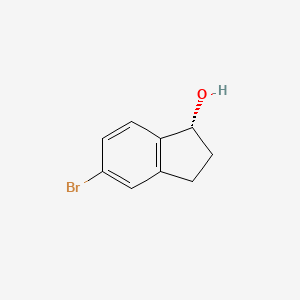

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Beschreibung

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a chiral indenol derivative characterized by a bromine substituent at the 5-position of the indenyl ring and a hydroxyl group at the 1-position (Figure 1). Its molecular formula is C₉H₉BrO, with a molecular weight of 213.07 g/mol . The compound is stored under dry conditions at 2–8°C and exhibits safety hazards related to skin/eye irritation (H315, H319, H335) . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting immune checkpoints like PD-1/PD-L1 and CCR2 .

Eigenschaften

IUPAC Name |

(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXIUUZVRAOHBS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038919-63-9 | |

| Record name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom at the 5-position and a hydroxyl group at the 2-position of the indene framework, contributes to its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is C9H9BrO, with a molecular weight of 213.07 g/mol. The presence of both bromine and hydroxyl functional groups enhances its reactivity and biological interactions.

1. Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for predicting pharmacological effects and potential side effects in therapeutic applications.

2. Antioxidant Properties

Research suggests that this compound may possess antioxidant properties, although further studies are required to elucidate its full biological profile. Antioxidants play a critical role in protecting cells from oxidative stress and associated diseases.

3. Antimicrobial Activity

Investigations into the antimicrobial properties of this compound have shown promising results. The compound has been explored for its potential efficacy against various bacterial strains, indicating its utility in developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom enhances binding affinity and selectivity towards these targets. The compound may act as either an agonist or antagonist, modulating the activity of target proteins and influencing various biochemical pathways.

Case Studies

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Identified as a CYP1A2 inhibitor affecting drug metabolism. |

| Study B | Demonstrated antioxidant activity in vitro. |

| Study C | Showed efficacy against Staphylococcus aureus with MIC values indicating potential as an antimicrobial agent. |

Wissenschaftliche Forschungsanwendungen

(R)-5-Bromo-2,3-dihydro-1H-inden-1-ol is a chemical compound with applications in scientific research, particularly in the fields of chemistry and pharmacology. Research indicates its usefulness as a building block for synthesizing pharmaceutical compounds and other complex organic molecules.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Organic Synthesis It acts as an intermediate in creating complex organic structures.

- Synthesis of Pharmaceutical Compounds It is utilized in the synthesis of biologically active molecules targeting various diseases.

Enantiomeric Resolution

Racemic 2,3-dihydro-1H-inden-1-ols can be resolved into enantiomers through kinetically controlled esterification . The process involves acylation with vinyl acetate, utilizing Burkholderia cepacia lipase as a biocatalyst . The reaction is halted at 50% conversion via filtration of the biocatalyst, and the resulting mixture of unreacted alcohol and acetate is separated by column chromatography, yielding (S)-2,3-dihydro-1H-inden-1-ol and (R)-2,3-dihydro-1H-inden-1-yl acetate with high chemical yield and enantiomeric excess .

Halo-2,3-dihydroindenols also undergo kinetic transesterification, with tert-butyl methyl ether (MTBE) identified as the optimal solvent and Burkholderia cepacia as the most effective biocatalyst at 35 °C . Completing the reaction at 50% conversion results in the acylation of only the (R)-enantiomer, leading to unreacted (S)-2,3-dihydro-1H-inden-1-ol and (R)-2,3-dihydro-1H-inden-1-yl acetate . Subsequent hydrolysis of (R)-halo-2,3-dihydroindenyl acetate yields (R)-halo-2,3-dihydro-1H-inden-1-ol .

Enzymatic hydrolysis of dihydroindenyl acetates can be performed in a two-phase system using a pH 7.2 buffer solution in MTBE with a Novozyme 435® (CALB) biocatalyst at 45 °C . The reaction is stopped at 50% conversion to ensure high chemical yield and enantiomeric purity . Further hydrolysis of unreacted (S)-halo-2,3-dihydroindenyl acetate gives (S)-halo-2,3-dihydro-1H-inden-1-ol . Novozym 435® demonstrates heat resistance, and while lowering the reaction temperature to 30 °C does not significantly affect enantioselectivity or reaction rate, treatment of acetates with Novozyme 435® in dibutyl ether for 30 hours at 40 °C converts (rac)-acetate to (R)-halo-2,3-dihydro-1H-inden-1-ol with a 49% yield and 92% ee .

Chiral HPLC analysis using a Chiralcel OJ-H chiral column confirms the resolution of enantiomers, with the (S)-enantiomer being more strongly retained by the stationary phase than the (R)-enantiomer, demonstrating an efficient method for obtaining pure (S)- and (R)-enantiomers of halo-2,3-dihydro-1H-inden-1-ols .

Use as a Building Block

The compound is a versatile building block in medicinal chemistry. Specifically, it is used in the synthesis of pharmaceutical compounds and acts as an intermediate in creating complex organic structures.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Halogen-Substituted Indenols and Indenones

Key Observations :

- Halogen Type : Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions in binding pockets, as seen in PD-L1 inhibitors .

- Functional Groups : The hydroxyl group in this compound enables hydrogen bonding, distinguishing it from ketone-containing analogues like 5-Bromo-1H-inden-2(3H)-one .

- Stereochemistry : The R-configuration is critical for activity in CCR2 antagonists (e.g., compound 15a in ), contrasting with S-enantiomers favored in PD-1/PD-L1 inhibitors .

Chiral Derivatives

- Enantiomeric Pairs: highlights that (R)- and (S)-configured dihydroindenols exhibit distinct circular dichroism (CD) spectra and biological activities. For example, (R)-1-(3-methoxy-2,4,6-trimethylphenyl)-2,3-dihydro-1H-inden-1-ol shows a positive Cotton effect at 230 nm, whereas the S-enantiomer displays opposite spectral features .

Functional Analogues in Drug Discovery

PD-1/PD-L1 Inhibitors

Key Findings :

- Potency: BMS compounds achieve sub-nanomolar IC₅₀ values due to symmetric scaffolds, outperforming ChemoCentryx’s indenol derivatives (IC₅₀ ~nM range) .

- Stereochemical Impact: While S-enantiomers dominate PD-1/PD-L1 inhibition, the R-enantiomer of 5-bromoindenol is utilized in CCR2 antagonists, emphasizing target-dependent stereoselectivity .

CCR2 Antagonists

Vorbereitungsmethoden

Enzymatic Kinetic Resolution of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-ol

One of the most effective methods for preparing (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL involves the enzymatic kinetic resolution of the racemic mixture of 2,3-dihydro-1H-inden-1-ols substituted with bromine at the 5-position. This method utilizes lipase-catalyzed acylation to selectively convert one enantiomer into its acetate derivative, leaving the other enantiomer unreacted and thus separable.

- Starting material: Racemic 5-bromo-2,3-dihydro-1H-inden-1-ol.

- Catalyst: Burkholderia cepacia lipase or Novozyme 435® (Candida antarctica lipase B).

- Solvent: tert-butyl methyl ether (MTBE) is preferred for optimal enzyme activity.

- Acyl donor: Vinyl acetate.

- Temperature: Approximately 24–45 °C.

- Reaction monitoring: Conversion is stopped at ~50% to ensure maximum resolution.

- Outcome: The (R)-enantiomer is selectively acylated to (R)-2,3-dihydro-1H-inden-1-yl acetate, while the (S)-enantiomer remains as the free alcohol.

- Post-reaction: Hydrolysis of the (R)-acetate regenerates this compound with high enantiomeric excess (ee).

This enzymatic resolution method yields both (S)- and (R)-enantiomers in high chemical yield and optical purity, with the (R)-enantiomer obtained after hydrolysis of its acetate derivative. The process is highly stereoselective and efficient, providing easy access to enantiomerically pure halo-substituted dihydroindenols.

Q & A

Q. What are the established synthetic routes for (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol?

The synthesis typically involves two key steps:

- Ketone reduction : Reduction of 5-bromo-2,3-dihydro-1H-inden-1-one using sodium borohydride (NaBH₄) in alcohol solvents under inert conditions. This yields the racemic alcohol intermediate .

- Enantiomeric resolution : Enzymatic resolution with Burkholderia cepacia lipase to isolate the (R)-enantiomer. This method achieves high enantiomeric excess (ee) and avoids traditional chiral chromatography .

Q. How is the compound characterized for structural and chiral purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the hydroxyl group, bromine substituent, and bicyclic indane framework .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to verify absolute configuration. This is critical for resolving stereochemical ambiguities .

- Chiral HPLC/MS : Validates enantiomeric purity (>95% ee) using chiral stationary phases .

Q. What are the stability considerations for handling this compound?

- Solubility : Moderately soluble in chloroform, methanol, and DMSO. Avoid aqueous solutions due to potential hydrolysis of the bromine substituent .

- Storage : Stable at room temperature under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

Contradictions arise from misassignments in early studies using indirect methods (e.g., optical rotation). Modern approaches include:

- Single-crystal X-ray diffraction : SHELXL refinement with anomalous dispersion effects (e.g., Cu-Kα radiation) to unambiguously determine the (R)-configuration .

- Density Functional Theory (DFT) : Compare experimental and calculated electronic circular dichroism (ECD) spectra to validate stereochemistry .

Q. What methodologies optimize enantioselective synthesis for industrial-scale applications?

- Continuous flow reactors : Enhance yield and reduce reaction time for the ketone reduction step .

- Immobilized enzymes : Reusable Burkholderia cepacia lipase systems improve cost-efficiency in chiral resolution .

Q. How does computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to enzymes/receptors (e.g., cytochrome P450) using the bromine atom’s halogen-bonding potential. Software like AutoDock Vina prioritizes binding poses .

- Pharmacophore mapping : Identify key interactions (hydroxyl group H-bonding, aromatic π-stacking) for antimicrobial or anticancer activity .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-response reevaluation : Test purity (HPLC) and enantiomeric excess (ee) to rule out racemic contamination .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity in modulating enzymatic pathways (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.